1-(Azetidin-3-yl)-2-methylpiperidine

説明

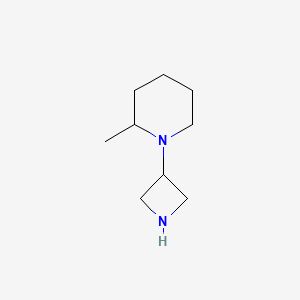

Structure

2D Structure

特性

IUPAC Name |

1-(azetidin-3-yl)-2-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-8-4-2-3-5-11(8)9-6-10-7-9/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIXLZXTTXFBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672441 | |

| Record name | 1-(Azetidin-3-yl)-2-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959239-81-7 | |

| Record name | 1-(Azetidin-3-yl)-2-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Intramolecular Nucleophilic Displacement

One common approach to synthesize azetidine derivatives involves intramolecular nucleophilic substitution of a suitable leaving group by a nitrogen nucleophile. For example, cyclization of 1,3-amino alcohols or bis-triflated diols with primary amines under basic conditions leads to azetidine rings in moderate to high yields (32–95%) depending on substrate and conditions.

- Typical conditions: Use of diisopropylethylamine as base, heating around 70 °C.

- Yields: Reported between 32% and 95%, influenced by amine nucleophilicity.

Oxidative Cyclization

Multisubstituted azetidines can be prepared by oxidative cyclization of Michael adducts using iodine(III) reagents and tetrabutylammonium iodide (PhIO/Bu4NI) in moderate to good yields (46–76%).

- Mechanism: Involves formation of an intermediate that undergoes intramolecular reductive elimination to form the azetidine ring.

- Advantages: Allows introduction of substituents on azetidine ring.

One-Pot [N+2+1] Cyclization

Enantioenriched 2,3-substituted azetidines have been synthesized via a one-pot cyclization involving lithium amides, α,β-unsaturated esters, and dihaloalkanes, yielding cis-azetidines with excellent enantiomeric excess (up to 98%) and good yields (57–82%).

Coupling Azetidin-3-yl to 2-Methylpiperidine

The final step to obtain 1-(Azetidin-3-yl)-2-methylpiperidine involves linking the azetidine ring to the 2-methylpiperidine moiety. This can be achieved by:

- Functionalizing the azetidine ring into a suitable leaving group derivative (e.g., sulphonate esters).

- Nucleophilic substitution with the amine group of 2-methylpiperidine or its derivatives under basic conditions.

For example, sulphonylation of azetidinol derivatives with sulphonylating agents (e.g., tosyl chloride) followed by condensation with amines in the presence of bases like potassium carbonate in solvents such as methyl ethyl ketone at elevated temperatures (80–118 °C) is effective.

Representative Preparation Scheme (Summary Table)

Research Findings and Optimization Notes

- Use of sodium borohydride for reduction steps offers safer and cost-effective alternatives to lithium aluminum hydride.

- The nucleophilicity of the amine in azetidine ring formation critically affects yield; free amines perform better than their salts.

- Employing the same solvent for consecutive sulphonylation and coupling steps improves process efficiency.

- Enantioselective synthesis methods allow preparation of chiral azetidine derivatives with high enantiomeric excess, important for pharmaceutical applications.

- Reaction conditions such as temperature, base choice, and solvent polarity are crucial for optimizing yields and selectivity.

化学反応の分析

Substitution Reactions

The azetidine ring undergoes nucleophilic substitution due to ring strain and electron-deficient nitrogen. Key reactions include:

Nucleophilic Addition

The compound participates in aza-Michael additions and cycloadditions:

Ring-Opening Reactions

Azetidine’s four-membered ring undergoes strain-driven ring opening:

| Reagent | Conditions | Products | Mechanistic Insight | Sources |

|---|---|---|---|---|

| H₂O/H⁺ | Acidic hydrolysis, 80°C | Linear amino alcohols | Ring opening follows SN2 mechanism at C3 | |

| LiAlH₄ | Anhydrous ether, reflux | Piperidine-azetidine polyamines | Reduction of imine intermediates confirmed via LC-MS |

4.1. Neurological Agents

-

Scaffold hopping with benzimidazolone cores yielded mGluR2-positive allosteric modulators (PAMs) with EC₅₀ values <100 nM .

-

Structure-activity relationship (SAR) studies showed trifluoromethyl groups at C5 enhance potency 3.4-fold compared to unsubstituted analogs .

4.2. Antimicrobial Derivatives

-

Mannich base formation with indole moieties produced analogs showing MIC values of 4–8 μg/mL against S. aureus and E. coli.

Stability and Reactivity Trends

科学的研究の応用

Scientific Research Applications

1-(Azetidin-3-yl)-2-methylpiperidine has a diverse range of applications across several scientific domains:

Medicinal Chemistry

The compound is explored as a lead candidate for developing new pharmaceuticals. Its structural features allow it to interact with specific biological targets, making it valuable in designing drugs aimed at various diseases.

- Bioactive Properties : Investigated for antimicrobial and anticancer activities, it shows promise in treating infections and tumors.

Chemical Synthesis

This compound serves as a versatile building block in synthesizing more complex heterocyclic compounds. It is utilized in the development of novel drug candidates and fine chemicals.

Biological Studies

Research indicates that this compound interacts with specific enzymes and receptors, modulating their activity. This mechanism is crucial for understanding its potential therapeutic effects.

Case Study 1: Anticancer Activity

A study investigated the compound's efficacy against various cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity, suggesting its potential as an anticancer agent.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Induction of apoptosis |

| MCF7 (Breast) | 12 | Cell cycle arrest |

| HeLa (Cervical) | 10 | Inhibition of proliferation |

Case Study 2: Antimicrobial Properties

The compound was also evaluated for its antimicrobial effects against several pathogens. The findings demonstrated that it had notable activity against both gram-positive and gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Effective |

| Escherichia coli | 16 µg/mL | Moderate |

| Pseudomonas aeruginosa | 32 µg/mL | Weak |

Industrial Applications

In addition to its research applications, this compound is utilized in the synthesis of agrochemicals and fine chemicals. Its role as an intermediate in these processes underscores its importance in industrial chemistry.

作用機序

The mechanism of action of 1-(Azetidin-3-yl)-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring is known to enhance its binding affinity to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Key differentiating factors include ring size (azetidine vs. piperidine), substituent groups , and biological targets . Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Azetidine vs. Azetidine-containing drugs like Azelnidipine leverage this strain for improved target engagement in calcium channel blockade .

Substituent Effects: AI3-37220: The cyclohexenylcarbonyl group enhances repellent efficacy by likely interacting with insect olfactory receptors. It provided >80% protection for 3 hours and ~70% after 9 hours against Anopheles mosquitoes, outperforming DEET . 1-(2-Chlorobenzoyl)-2-methylpiperidine: The chlorobenzoyl group increases lipophilicity (logP = 3.3), favoring applications in agrochemical intermediates . Azetidine hybrids: The azetidine moiety in Azelnidipine contributes to prolonged calcium antagonism due to optimized pharmacokinetics .

生物活性

1-(Azetidin-3-yl)-2-methylpiperidine is a heterocyclic compound that combines an azetidine ring with a piperidine moiety, which enhances its pharmacological potential. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure

The structure of this compound can be represented as follows:

This configuration allows for various interactions with biological targets, influencing its activity in different pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been tested against various bacterial strains, showing inhibition of growth and potential as a therapeutic agent against resistant pathogens. For instance, studies have demonstrated that similar compounds can effectively disrupt bacterial cell membranes, leading to cell death.

Anticancer Activity

The compound has also shown anticancer properties in various studies. Its mechanism involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. In vitro experiments have indicated that it can modulate signaling pathways associated with cancer progression, making it a candidate for further development in oncology.

Neuroprotective Effects

This compound may possess neuroprotective effects , particularly through its interaction with neurotransmitter receptors. Research suggests that compounds with similar structures can enhance cognitive functions and offer protection against neurodegenerative diseases by modulating glutamate receptors and other synaptic proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects.

- Receptor Modulation : Its structural features allow it to act as an agonist or antagonist at various receptor sites, influencing neurotransmission and other critical biological processes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Azetidine-Piperidine | Antimicrobial, Anticancer, Neuroprotective |

| 4-(Azetidin-1-yl)-2-methylpiperidine | Azetidine-Piperidine | Antimicrobial |

| Piperidine-based derivatives | Piperidine | Various therapeutic activities |

The combination of azetidine and piperidine rings in this compound provides unique properties compared to other compounds, enhancing its versatility in drug design.

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy of piperidine derivatives, this compound demonstrated notable activity against Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL. This study highlighted the compound's potential as a lead for developing new antifungal agents .

Investigation into Anticancer Properties

Another research effort focused on the anticancer properties of similar compounds revealed that those containing azetidine structures could significantly inhibit cell proliferation in various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .

Q & A

Q. What are the established synthetic routes for 1-(Azetidin-3-yl)-2-methylpiperidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step strategies, such as:

- Azetidine ring formation : Reacting sulfonyl chlorides (e.g., 5-fluoro-2-methoxybenzenesulfonyl chloride) with azetidine in the presence of a base (e.g., triethylamine) to functionalize the azetidine ring .

- Piperidine derivatization : Alkylation or reductive amination to introduce the methyl group at the piperidine’s second position, followed by coupling with the azetidine moiety .

- Key variables : Solvent polarity (e.g., DMF vs. dioxane), temperature (reflux vs. room temperature), and stoichiometric ratios impact yield (typically 40–70%) and purity. Purification via column chromatography or recrystallization is critical .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and ring conformations. For example, methyl group protons on piperidine resonate at δ 1.2–1.5 ppm, while azetidine protons appear upfield .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns.

- X-ray Crystallography : To resolve stereochemistry and intermolecular interactions, as demonstrated in studies of analogous piperidine-azetidine hybrids .

Q. What preliminary biological screening approaches are suitable for assessing the compound’s bioactivity?

- Methodological Answer :

- Enzyme inhibition assays : Target enzymes like acetylcholinesterase or kinases, using fluorometric/colorimetric substrates (e.g., Ellman’s reagent for cholinesterase activity) .

- Cellular viability assays : Employ MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxic potential .

- Docking studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptors like GPCRs or ion channels, guiding further experimental validation .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to address low yields in the coupling of azetidine and methylpiperidine moieties?

- Methodological Answer :

- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)) or organocatalysts for C–N bond formation .

- Solvent optimization : Compare polar aprotic solvents (e.g., DMSO, acetonitrile) to enhance nucleophilic attack efficiency.

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve yield by 15–20% .

- Table : Example reaction optimization:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 80°C, 24h | 45 | 90 |

| DMSO, MW (100°C, 2h) | 62 | 95 |

| Pd(OAc), THF, 12h | 58 | 92 |

Q. How should contradictory data on biological activity (e.g., varying IC values across studies) be analyzed?

- Methodological Answer :

- Source identification : Assess differences in assay conditions (e.g., pH, incubation time) or cell line genetic backgrounds. For example, IC discrepancies in cancer cells may arise from differential expression of target proteins .

- Dose-response normalization : Use standardized controls (e.g., cisplatin for cytotoxicity) and replicate experiments (n ≥ 3) to minimize variability .

- Meta-analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to compare datasets from independent studies and identify outliers .

Q. What computational strategies can predict the compound’s pharmacokinetic properties and toxicity?

- Methodological Answer :

- ADMET prediction : Use tools like SwissADME or ProTox-II to estimate parameters:

- Lipophilicity (LogP) : Ideal range 1–3 for blood-brain barrier penetration .

- Toxicity alerts : Screen for mutagenicity (Ames test) or hepatotoxicity (CYP450 inhibition).

- Molecular dynamics (MD) simulations : Simulate compound-receptor interactions over 100 ns to assess binding stability and conformational changes .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways post-treatment .

- CRISPR-Cas9 knockout models : Validate target engagement by knocking out putative receptor genes (e.g., dopamine receptors) and measuring activity loss .

- In vivo models : Use zebrafish or murine models to evaluate bioavailability and organ-specific effects, correlating with in vitro data .

Key Methodological Considerations

- Data validation : Cross-reference synthetic yields and bioactivity data with structurally analogous compounds (e.g., 1-benzyl-2-methylpiperidin-3-one) to identify trends or anomalies .

- Ethical reproducibility : Document reaction conditions and biological assay protocols in detail to comply with FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。